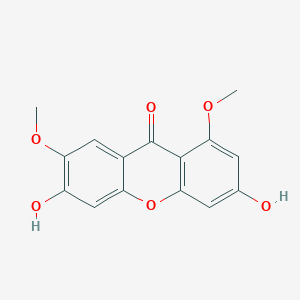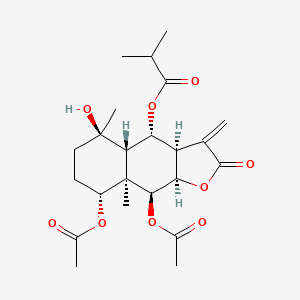
Prostaglandin D2 Dopamine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin D2 dopamine-d4 (PGD2 dopamine-d4) contains four deuterium atoms. It is intended for use as an internal standard for the quantification of PGD2 dopamine by GC- or LC-mass spectrometry. PGD2 dopamine is a conjugate of the neurotransmitter dopamine and PGD2 that can be used to study the biological function of PGD2 in the brain and periphery.
Applications De Recherche Scientifique
Dopamine D4 Receptors in Motor Behavior
Zhang, Tarazi, and Baldessarini (2001) explored the role of dopamine D4 receptors in behavioral hyperactivity, particularly in a rat model for attention deficit-hyperactivity disorder (ADHD). They found that D4 receptor expression in the brain correlated with motor hyperactivity, suggesting a physiological role of these receptors in motor behavior. This research may pave the way for new treatments for ADHD (Zhang, Tarazi, & Baldessarini, 2001).
Photoreceptor Cells and Dopamine D4 Receptors
Nir et al. (2002) investigated the role of dopamine D4 receptors in the regulation of cAMP metabolism in photoreceptor cells. They found that in mice lacking dopamine D4 receptors, there was abnormal retinal adaptation and altered transmission of light responses. This study highlights the importance of dopamine D4 receptors in regulating photoreceptor cAMP metabolism and adaptation to changing illumination (Nir et al., 2002).
Dopamine D4 Receptors in Antipsychotic Treatment
Wong and Tol (2003) discussed the dopamine D4 receptor's potential in schizophrenia treatment. They noted that despite initial findings not supporting D4 as a primary target for antipsychotic drugs, further research into its physiological functions suggested its possible role in attention and cognition, relevant to schizophrenia treatment (Wong & Tol, 2003).
Folding Efficiency of Dopamine D4 Receptors
Van Craenenbroeck et al. (2005) showed that antipsychotics might function as pharmacological chaperones, up-regulating dopamine D4 receptor expression. Their research suggests that folding efficiency is crucial for dopamine receptor biogenesis and may differ between receptor variants, impacting the clinical profile of dopaminergic ligands (Van Craenenbroeck et al., 2005).
Regulation of Dopamine Receptors
Beaulieu and Gainetdinov (2011) provided a comprehensive review of the physiology, signaling, and pharmacology of dopamine receptors, including D4. They highlighted the complex biology and signal transduction mechanisms of dopamine receptors and their role in various neurological and psychiatric disorders (Beaulieu & Gainetdinov, 2011).
Novel Dopamine D4 Receptor-Selective Compounds
Keck et al. (2019) reported the discovery of novel D4 receptor-selective compounds with potential implications in neuropsychiatric conditions. This research is significant for understanding the role of D4 receptors in disorders and guiding targeted drug discovery (Keck et al., 2019).
Propriétés
Nom du produit |
Prostaglandin D2 Dopamine-d4 |
|---|---|
Formule moléculaire |
C28H37D4NO6 |
Poids moléculaire |
491.7 |
InChI |
InChI=1S/C28H41NO6/c1-2-3-6-9-21(30)13-14-23-22(25(32)19-26(23)33)10-7-4-5-8-11-28(35)29-17-16-20-12-15-24(31)27(34)18-20/h4,7,12-15,18,21-23,25,30-32,34H,2-3,5-6,8-11,16-17,19H2,1H3,(H,29,35)/b7-4-,14-13+/t21-,22+,23+,25-/m0/s1/i16D2,17D2 |
Clé InChI |
LAUDQVBGQWVXEM-PKJJMHKISA-N |
SMILES |
O[C@@H](C1)[C@H](C/C=CCCCC(NC([2H])([2H])C([2H])([2H])C2=CC=C(O)C(O)=C2)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C1=O |
Synonymes |
PGD2DA d4; PGD2 Dopamine-d4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






